2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide typically involves a multi-step process. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of urease-producing bacteria, making it a potential therapeutic agent for treating infections.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Another thiadiazole derivative with antimicrobial properties.
5-(arylmethylideneamino)-1,3,4-thiadiazol-2-yl]thioacetanilide: Known for its biological activities, including antimicrobial and antifungal effects.
Uniqueness
What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide apart is its specific structure, which allows for unique interactions with biological targets. Its tert-butylphenyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H18N4OS2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide |
InChI |
InChI=1S/C14H18N4OS2/c1-14(2,3)9-6-4-5-7-10(9)16-11(19)8-20-13-18-17-12(15)21-13/h4-7H,8H2,1-3H3,(H2,15,17)(H,16,19) |
InChI Key |
GSNMQRUDVZZLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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